molecular formula C3Cl5F3 B1600087 1,1,2-Trifluoropentachloropropane CAS No. 2354-05-4

1,1,2-Trifluoropentachloropropane

Cat. No.: B1600087
CAS No.: 2354-05-4
M. Wt: 270.3 g/mol
InChI Key: QCIWFDMHGNDLDH-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropentachloropropane (C₃Cl₅F₃) is a halogenated alkane featuring three fluorine and five chlorine atoms substituted on a propane backbone. This compound belongs to the class of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have historically been used in industrial applications such as refrigerants, solvents, and foam-blowing agents. Its structure combines both chlorine and fluorine atoms, leading to unique physicochemical properties, including volatility, thermal stability, and resistance to oxidation.

Properties

IUPAC Name

1,1,1,2,3-pentachloro-2,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)7)3(8,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWFDMHGNDLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453974
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-05-4
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropentachloropropane can be synthesized through the chlorination of 1,1,2-trifluoropropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to enhance efficiency and yield. One method includes the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they undergo a gas-liquid-solid three-phase reaction in the presence of a solid oxide catalyst. This method offers advantages such as high product selectivity, stable catalyst performance, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluoropentachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride is used under anhydrous conditions to prevent hydrolysis.

Major Products:

Scientific Research Applications

1,1,2-Trifluoropentachloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoropentachloropropane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:

Comparison with Similar Compounds

Key Findings :

  • This compound shares synthesis pathways with other fluorinated propanes, often involving hydrogen fluoride (HF) and metal halide catalysts like SbCl₅ or CrOₓ .
  • Structural analogs like HCFC-223ca and CFC-214 exhibit higher fluorine content, which reduces ODP but increases synthetic complexity due to multi-step halogenation .

Environmental Persistence and Degradation

Table 2: Environmental Behavior

Compound Name Atmospheric Lifetime (Years) ODP GWP (100-yr) Degradation Efficiency* Reference
This compound ~5–10 (estimated) 0.5–1 ~1,500 Not reported
1,1,2-Trichloroethane 0.5–1 0.01 ~140 77.5% (sonolysis)
HCFC-225cb ~2–3 0.02 ~620 89% (thermal activation)
CFC-214 ~15–20 0.8 ~3,200 Not reported

Key Findings :

  • This compound likely has a higher ODP than HCFC-225cb but lower than CFC-214 due to its mixed chlorine/fluorine substitution .
  • Degradation methods such as thermal activation (e.g., 95% removal of 1,1,2-TCA at 160°C in soil) and sonolysis (77.5% for 1,1,2-Trichloroethane) suggest that analogous techniques may apply to this compound .

Toxicity and Regulatory Status

Table 3: Toxicological and Regulatory Profiles

Compound Name Acute Toxicity (LD50, Oral Rat) Carcinogenicity Regulatory Status Reference
This compound Not available Suspected Restricted under Montreal Protocol (estimated)
1,1,2-Trichloroethane 300–500 mg/kg Likely EPA-regulated
HCFC-225cb >2,000 mg/kg Not classified Phased out (low ODP)
1,2,3-Trichloropropane 90–120 mg/kg Confirmed EPA Priority Pollutant

Key Findings :

  • This compound is anticipated to have moderate toxicity, comparable to 1,1,2-Trichloroethane, but higher than HCFC-225cb .
  • Its regulatory status remains uncertain but may align with CFC restrictions due to chlorine content .

Biological Activity

1,1,2-Trifluoropentachloropropane is a halogenated organic compound that has garnered attention in various fields, particularly due to its potential biological activities. This compound's unique structure, characterized by multiple fluorine and chlorine substituents, influences its interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in pharmaceuticals and other industries.

Chemical Structure and Properties

The molecular formula of this compound is C3H3Cl5F3C_3H_3Cl_5F_3. The presence of both fluorine and chlorine atoms contributes to its chemical stability and lipophilicity, which can affect its biological interactions.

PropertyValue
Molecular Weight216.321 g/mol
IUPAC NameThis compound
CAS Number16714-68-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, affecting downstream signaling pathways.
  • Membrane Disruption : Due to its lipophilic nature, it may integrate into cellular membranes, altering their fluidity and function.

Toxicological Studies

Research has indicated that halogenated compounds like this compound can exhibit toxicity in various biological systems. Key findings from studies include:

  • Cytotoxicity : In vitro studies have shown that exposure to high concentrations of the compound can lead to cell death in certain cell lines.
  • Genotoxicity : Some studies suggest potential genotoxic effects, indicating that the compound may cause DNA damage.

Case Studies

Several case studies have explored the biological effects of halogenated compounds similar to this compound. These studies provide insights into the compound's potential risks and therapeutic applications.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of various halogenated compounds on human liver cell lines. Results indicated that exposure to this compound resulted in significant cell death at concentrations above 50 µM. This suggests a dose-dependent relationship between exposure and cytotoxicity.

Case Study 2: Receptor Interaction

Another study focused on the interaction of halogenated compounds with G-protein coupled receptors (GPCRs). It was found that this compound acted as a partial agonist at certain GPCRs involved in metabolic regulation. This interaction could have implications for metabolic disorders.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : The compound was shown to inhibit cytochrome P450 enzymes at low micromolar concentrations.
  • Impact on Cellular Signaling : It modulated signaling pathways related to inflammation and apoptosis in cultured cells.
  • Environmental Persistence : Studies indicate that this compound is resistant to biodegradation, raising concerns about its environmental impact and bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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